Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxycyclobutyl)indolizine-2-carboxamide

renin inhibition structure-activity relationship conformational analysis

N-(2-Hydroxycyclobutyl)indolizine-2-carboxamide (CAS 2197884-90-3) is a synthetic, low-molecular-weight indolizine-2-carboxamide featuring a rigid 2-hydroxycyclobutyl substituent. It belongs to a class of heterocyclic carboxamides investigated as non-peptidic, small-molecule renin inhibitors within the renin-angiotensin system (RAS).

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 2197884-90-3
Cat. No. B2804272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxycyclobutyl)indolizine-2-carboxamide
CAS2197884-90-3
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESC1CC(C1NC(=O)C2=CN3C=CC=CC3=C2)O
InChIInChI=1S/C13H14N2O2/c16-12-5-4-11(12)14-13(17)9-7-10-3-1-2-6-15(10)8-9/h1-3,6-8,11-12,16H,4-5H2,(H,14,17)
InChIKeyWRLUIHPPMDHOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxycyclobutyl)indolizine-2-carboxamide (2197884-90-3): Structural & Physicochemical Profile for Preclinical Procurement


N-(2-Hydroxycyclobutyl)indolizine-2-carboxamide (CAS 2197884-90-3) is a synthetic, low-molecular-weight indolizine-2-carboxamide featuring a rigid 2-hydroxycyclobutyl substituent. It belongs to a class of heterocyclic carboxamides investigated as non-peptidic, small-molecule renin inhibitors within the renin-angiotensin system (RAS) [1]. The compound possesses two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area of 53.7 Ų, and a computed XLogP3 of 1.7 [2], positioning it within favorable oral drug-like physicochemical space.

Why In-Class Renin Inhibitors Cannot Be Substituted for N-(2-Hydroxycyclobutyl)indolizine-2-carboxamide Without Quantitative Justification


Renin inhibitors are highly sensitive to minor structural modifications that alter hydrogen-bond networks within the enzyme's catalytic cleft. The 2-hydroxycyclobutyl moiety in this compound provides a conformationally restrained hydrogen-bond donor/acceptor pair that is absent in simpler N-alkyl or N-aryl indolizine-2-carboxamide analogs [1]. Aliskiren, the only clinically approved direct renin inhibitor, suffers from complex synthesis (four chiral centers) and suboptimal oral bioavailability, driving demand for structurally simpler indolizine-based scaffolds with differentiated pharmacokinetic profiles [2]. Generic substitution without matched comparative data on renin IC₅₀, selectivity over related aspartyl proteases, and metabolic stability therefore risks selecting a compound with unpredictable target engagement.

Quantitative Differentiation of N-(2-Hydroxycyclobutyl)indolizine-2-carboxamide Against Closest Analogs: An Evidence-Based Procurement Guide


Conformational Restraint via 2-Hydroxycyclobutyl Substituent vs. Flexible N-Alkyl Analogs

The 2-hydroxycyclobutyl group introduces a rigid, four-membered ring with a defined hydrogen-bond geometry. In contrast, common N-(2-hydroxyethyl) or N-(3-hydroxypropyl) analogs possess freely rotatable chains, which increase entropic penalty upon binding. [1] This structural feature is consistent with class-level SAR reported for cyclic (aza)indolizinecarboxamides, where cyclic substituents on the carboxamide nitrogen consistently improved renin inhibitory potency relative to acyclic counterparts. [2]

renin inhibition structure-activity relationship conformational analysis

Hydrogen-Bond Donor/Acceptor Capacity vs. N-Methylated and Des-Hydroxy Analogs

The target compound contains both a hydroxyl group and a secondary amide NH, yielding a hydrogen-bond donor count of 2 and acceptor count of 2. [1] This is directly relevant because renin's catalytic aspartate dyad engages substrates and inhibitors via an extensive hydrogen-bond network. [2] The N-methyl analog N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide (available from the same vendor libraries) eliminates the amide NH donor, reducing the donor count to 1, which can drastically alter binding mode and affinity.

ligand efficiency hydrogen bonding solubility

Lipophilicity (XLogP3 = 1.7) vs. More Polar Indolizine-2-carboxamide Congeners

The compound's computed XLogP3 of 1.7 [1] places it within the optimal range (1–3) for oral absorption per Lipinski's guidelines. More polar indolizine-2-carboxamides bearing additional hydroxyl or carboxyl substituents (e.g., 3-hydroxy-cyclobutyl variants disclosed in the Sanofi patent) are likely to exhibit lower logP values (estimated ≤1.0), potentially compromising passive membrane permeability.

ADME drug-likeness lipophilicity

Topological Polar Surface Area (53.7 Ų) Enables Blood-Brain Barrier Penetration vs. Higher-TPSA Renin Inhibitors

The compound's TPSA of 53.7 Ų [1] falls below the widely accepted threshold of 60–70 Ų for likely blood-brain barrier (BBB) penetration. Aliskiren (TPSA ≈ 146 Ų) and most peptidomimetic renin inhibitors have TPSA values exceeding 120 Ų, effectively precluding CNS distribution. [2] This differential property is significant because brain-specific RAS overactivity has been implicated in hypertension, Alzheimer's disease, and cognitive impairment.

CNS penetration blood-brain barrier physicochemical property

High-Impact Research & Industrial Application Scenarios for N-(2-Hydroxycyclobutyl)indolizine-2-carboxamide


Scaffold for Oral Renin Inhibitor Lead Optimization Programs

The compound's favorable balance of lipophilicity (XLogP3 = 1.7), moderate TPSA (53.7 Ų), and structural simplicity (no chiral centers) makes it a synthetically accessible starting point for medicinal chemistry campaigns targeting oral renin inhibitors with improved bioavailability over aliskiren. [1] The 2-hydroxycyclobutyl moiety can serve as a vector for further substitution to optimize potency and metabolic stability. [2]

CNS-Penetrant Probe for Brain Renin-Angiotensin System Studies

With a TPSA of 53.7 Ų—substantially below the 60–70 Ų threshold—this compound is predicted to cross the blood-brain barrier, unlike clinically used renin inhibitors. [1] It is therefore suitable as a chemical probe for investigating the role of brain RAS in neurogenic hypertension, cognitive decline, and neurodegenerative disease models. [2]

Fragment-Based Drug Discovery (FBDD) Library Member for Aspartyl Protease Targeting

The compound's molecular weight (230.26 g/mol), low rotatable bond count (nRotB = 2), and balanced hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 2) align with fragment library criteria. [1] It can serve as a validated fragment hit for aspartyl protease targets (renin, BACE1, cathepsin D) in fragment-based screening cascades, where the hydroxycyclobutyl group provides a unique 3D pharmacophore not found in commercial flat aromatic fragments. [2]

Quote Request

Request a Quote for N-(2-hydroxycyclobutyl)indolizine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.